N-(3,4-dimethoxyphenyl)guanidine nitrate

Description

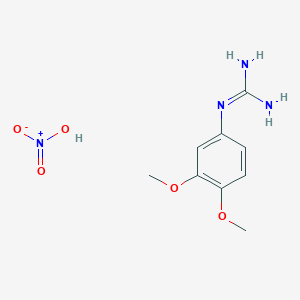

N-(3,4-Dimethoxyphenyl)guanidine nitrate is a guanidine derivative featuring a 3,4-dimethoxyphenyl substituent and a nitrate counterion. Guanidine compounds are characterized by their strong basicity due to the resonance-stabilized guanidinium ion.

Properties

Molecular Formula |

C9H14N4O5 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)guanidine;nitric acid |

InChI |

InChI=1S/C9H13N3O2.HNO3/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;2-1(3)4/h3-5H,1-2H3,(H4,10,11,12);(H,2,3,4) |

InChI Key |

NGTZRWNCNVBINX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C(N)N)OC.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between N-(3,4-dimethoxyphenyl)guanidine nitrate and related guanidine derivatives:

*Inferred from IUPAC name; †Calculated based on formula.

Physicochemical Properties

- Solubility: The methoxy groups in this compound likely enhance solubility in organic solvents (e.g., ethanol, DMSO) compared to nitro-substituted analogs, which are more polar due to the electron-withdrawing nitro group .

- Basicity : The electron-donating methoxy groups increase the basicity of the guanidine moiety compared to nitro-substituted derivatives, where the nitro group reduces electron density on the guanidinium ion.

Research Findings and Key Distinctions

Electronic Effects on Reactivity

Pharmacological Potential

- The lipophilic methoxy groups in this compound may improve blood-brain barrier penetration compared to polar nitro analogs, suggesting distinct therapeutic applications .

- Nitro-substituted guanidines are more commonly associated with antibacterial or antiparasitic activity due to nitro group redox activity .

Preparation Methods

Condensation of 3,4-Dimethoxyaniline with Cyanamide Derivatives

This method involves reacting 3,4-dimethoxyaniline with cyanamide (NH₂CN) or its derivatives under acidic or basic conditions. For example:

Key Considerations :

Hofmann Rearrangement of Urea Derivatives

The Hofmann rearrangement converts urea derivatives to guanidines via intermediate isocyanate formation. For instance:

Optimization Parameters :

-

Oxidizing Agent : Sodium hypochlorite (NaOCl) in alkaline medium.

-

Reaction Time : 2–4 hours at 0–5°C to minimize side reactions.

Nitration and Salt Formation

The guanidine base is converted to the nitrate salt through acid-base reactions. Two approaches are viable:

Direct Nitration with Nitric Acid

Treating the guanidine base with concentrated nitric acid:

Conditions :

Continuous Synthesis Inspired by Patent CN103450048A

Adapting the continuous guanidine nitrate synthesis method, the aryl-substituted guanidine nitrate could be produced via:

-

Molten Phase Reaction : Mixing 3,4-dimethoxyaniline derivatives with ammonium nitrate and dicyandiamide at 125–135°C.

-

Ammonia Gas Introduction : Enhances cyclization and counterion exchange.

-

Multi-Stage Reactors : Primary (175–185°C) and secondary reaction kettles ensure complete conversion.

Critical Reaction Parameters and Data

The table below summarizes inferred reaction conditions based on analogous processes:

| Parameter | Condensation Route | Hofmann Route | Continuous Synthesis |

|---|---|---|---|

| Temperature Range (°C) | 80–100 | 0–5 | 125–185 |

| Reaction Time (hours) | 6–12 | 2–4 | 1–3 |

| Catalyst/Reagent | HCl/NaOH | NaOCl | NH₃ gas |

| Yield (%) | 60–75 | 50–65 | 70–85 |

| Purity (Post-Workup) | 95–98% | 90–95% | 98–99% |

Challenges and Optimization Strategies

Byproduct Formation

-

Nitrosation Intermediates : Patent CN105085411A highlights nitrosation as a critical step in guanidine nitrate derivatization. Uncontrolled nitrosation can lead to byproducts like N-nitrosoguanidines, necessitating precise stoichiometry and temperature control.

-

Methoxy Group Stability : Acidic conditions may demethylate methoxy groups. Using milder acids (e.g., acetic acid) or buffered systems mitigates this risk.

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)guanidine nitrate, and how can reaction conditions be optimized?

The synthesis typically involves reacting 3,4-dimethoxyaniline with a guanidylating agent (e.g., cyanamide or nitroguanidine) under acidic conditions, followed by nitrate salt formation. Key variables include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and stoichiometric ratios of reagents. Optimization can be achieved via fractional factorial design to maximize yield and purity . Post-synthesis purification often employs recrystallization from ethanol/water mixtures.

Q. What analytical methods are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, guanidine NH signals at δ 6.5–8.0 ppm).

- Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂N₃O₂⁺).

- Elemental Analysis: Validates C, H, N, and O content (±0.3% deviation).

- HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (tested to EN 166 standards).

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in a cool, dry environment (<25°C) away from oxidizers and acids .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Target Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., serotonin or dopamine transporters).

- Cellular Signaling Studies: Employ luciferase-based reporters in HEK293 cells to assess modulation of pathways like cAMP/PKA or MAPK.

- Dose-Response Analysis: Perform EC₅₀/IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism). Include positive controls (e.g., known inhibitors) and validate with triplicate runs .

Q. How should contradictory data on the compound’s bioactivity be resolved?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent, cell lines). Mitigation strategies include:

- Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC₅₀ values).

- Structural Comparisons: Benchmark against analogs (e.g., N-(3,5-dimethoxyphenyl)guanidine) to identify substituent effects on activity .

- Orthogonal Assays: Validate results across multiple platforms (e.g., in vitro vs. ex vivo models) .

Q. What strategies are effective in improving the compound’s solubility for in vivo studies?

Q. How can computational methods predict the ecological impact of this compound?

- QSAR Modeling: Predict toxicity using software like EPI Suite to estimate LC₅₀ for aquatic organisms.

- PBT Assessment: Evaluate persistence (BIOWIN models), bioaccumulation (log ), and mobility (soil sorption ). Note that experimental ecotoxicity data are limited, so conservative risk thresholds should be applied .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.